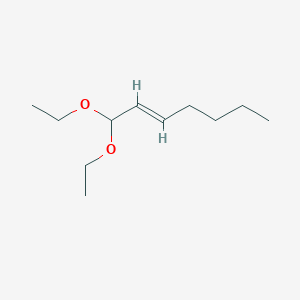

cis-o-HEXENAL DIETHYLACETAL

Description

Overview of Acetal (B89532) Functional Group Chemistry

The chemical behavior of cis-3-Hexenal (B147320) diethyl acetal is fundamentally governed by the properties of its acetal group. An understanding of acetal chemistry is therefore essential for appreciating the compound's role in a research context.

Acetals are geminal-diether derivatives of aldehydes or ketones, characterized by two alkoxy (-OR) groups attached to the same carbon atom. libretexts.org They are formed through the reaction of a carbonyl compound with two equivalents of an alcohol under acidic conditions. libretexts.orglibguides.com The reaction proceeds via a hemiacetal intermediate, which is formed by the nucleophilic attack of one molecule of alcohol on the protonated carbonyl group. numberanalytics.com Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a carbocation, which is then attacked by a second molecule of alcohol to form the stable acetal. wikipedia.org

The formation of acetals is a reversible process. wikipedia.org To drive the equilibrium towards the acetal product, the water formed during the reaction must be removed, often using a Dean-Stark apparatus or molecular sieves. libguides.comwikipedia.org Conversely, acetals can be hydrolyzed back to the parent aldehyde or ketone and alcohol by treatment with aqueous acid. fiveable.memasterorganicchemistry.com

A key characteristic of acetals is their stability under neutral to strongly basic conditions. libguides.com This stability is in stark contrast to the reactivity of the parent carbonyl compounds and is a cornerstone of their utility in organic synthesis. The stability arises from the fact that the dipoles in an acetal are located on sigma bonds, which are significantly less reactive than the pi bond of a carbonyl group. pearson.com

The stability of acetals in basic and neutral media makes them excellent protecting groups for aldehydes and ketones. fiveable.mepearson.com When a molecule contains a carbonyl group that needs to be preserved while other parts of the molecule undergo reaction with basic or nucleophilic reagents (such as Grignard reagents or organolithiums), the carbonyl group can be converted to an acetal. libretexts.orgmasterorganicchemistry.com After the desired transformations are complete, the acetal can be easily removed by acid-catalyzed hydrolysis to regenerate the original carbonyl group. fiveable.me

Beyond their role as protecting groups, acetals can also be reactive centers under specific conditions. In the presence of Lewis acids, they can undergo nucleophilic substitution. nii.ac.jp Furthermore, they can serve as precursors to enol ethers and participate in vinylogous substitutions. nii.ac.jp

Chemical Significance of Unsaturated Dialkyl Acetals

The presence of a carbon-carbon double bond in proximity to the acetal group, as seen in cis-3-Hexenal diethyl acetal, introduces additional layers of chemical reactivity and synthetic utility. Unsaturated acetals are not merely protected unsaturated aldehydes; they are versatile building blocks in their own right. researchgate.net

Research has shown that α,β-unsaturated acetals can be converted into 1-alkoxybuta-1,3-dienes in the presence of a superbase like LIC-KOR. researchgate.net These dienes can then participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, with aryl derivatives in a regio- and stereoselective manner. researchgate.net This methodology effectively allows for the γ-arylation of the original α,β-unsaturated system. researchgate.net

Furthermore, α,β-unsaturated acetals can function as masked acyl anions and as precursors to dienophilic moieties, expanding their utility in the construction of complex molecular architectures. researchgate.net The acetal group, therefore, transitions from a simple protecting group to a functional handle that enables a range of chemical transformations.

Research Landscape and Importance of cis-3-Hexenal Diethyl Acetal

Cis-3-Hexenal diethyl acetal is a specific example of an unsaturated acetal that has found application in research, particularly in the field of flavor and fragrance chemistry. Its parent aldehyde, cis-3-hexenal (leaf aldehyde), is a key component of the "green" odor associated with freshly cut grass and many fruits. thegoodscentscompany.com However, cis-3-hexenal itself can be unstable. The conversion to its diethyl acetal provides a more stable compound that can be used as a precursor or a more controlled-release fragrance ingredient.

The synthesis of related compounds, such as cis-3-hexenal-cis-3-hexenyl acetals, has been explored through acetal exchange reactions starting from cis-3-hexenal diethyl acetal. googleapis.com This process allows for the creation of novel fragrance and flavor compounds with desirable green and floral notes. googleapis.com For instance, the reaction of cis-3-hexenal diethyl acetal with cis-3-hexenol can yield cis-3-hexenal-ethyl-cis-3-hexenyl acetal, a compound with a fresh, natural green top note. googleapis.com

Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C11H22O2 |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

(E)-1,1-diethoxyhept-2-ene |

InChI |

InChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h9-11H,4-8H2,1-3H3/b10-9+ |

InChI Key |

KRGSSSXWOINHKZ-MDZDMXLPSA-N |

Isomeric SMILES |

CCCC/C=C/C(OCC)OCC |

Canonical SMILES |

CCCCC=CC(OCC)OCC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Cis O Hexenal Diethyl Acetal

Hydrolysis (Deacetalization) Reactions to cis-3-Hexenal (B147320)

The most fundamental reaction of cis-3-Hexenal diethyl acetal (B89532) is its hydrolysis, or deacetalization, which cleaves the acetal group to yield cis-3-Hexenal and two equivalents of ethanol (B145695). This reaction is reversible and typically requires an acid catalyst to proceed at a practical rate.

The mechanism for the hydrolysis of cis-3-Hexenal diethyl acetal is as follows:

Protonation: An acid catalyst (H₃O⁺) protonates one of the ethoxy groups, converting it into a good leaving group (ethanol). tue.nl

Formation of an Oxonium Ion: The protonated ethoxy group departs as a molecule of ethanol. The lone pair of electrons on the adjacent oxygen atom forms a π-bond with the carbon, resulting in a resonance-stabilized oxonium ion. This step is typically the rate-determining step of the reaction. reddit.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation: The newly added water molecule is deprotonated by a base (e.g., water or the conjugate base of the acid catalyst) to form a hemiacetal intermediate.

Second Protonation: The remaining ethoxy group of the hemiacetal is protonated by the acid catalyst.

Elimination of a Second Ethanol Molecule: The protonated ethoxy group leaves as a second molecule of ethanol, and the hydroxyl group's oxygen forms a double bond with the carbon, yielding a protonated aldehyde.

Final Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst and forming the final product, cis-3-Hexenal.

The successful synthesis of high-purity cis-3-Hexenal via deacetalization is highly dependent on the careful control of reaction conditions. The goal is to maximize the rate of hydrolysis while minimizing side reactions.

Several factors influence the reaction's outcome:

Catalyst: A range of acids can be employed, including inorganic acids like sulfuric acid and organic acids such as formic acid or p-toluenesulfonic acid. The amount of acid used is typically catalytic, often in the range of 0.1 to 10 mol% relative to the acetal.

Solvent/Water Content: As hydrolysis is an equilibrium process, it is driven toward the product side by the presence of excess water, in accordance with Le Châtelier's principle. shu.edu The reaction can be performed in neat water or an aqueous medium. thieme-connect.comgoogle.com

Temperature: While increased temperature can accelerate the hydrolysis, cis-3-Hexenal is known to be thermally unstable. High temperatures can promote unwanted isomerization and polymerization, thus necessitating a balance to achieve a reasonable reaction rate without significant product degradation.

| Parameter | Condition | Effect on Selectivity and Purity | Reference |

|---|---|---|---|

| Catalyst Type | Strong (e.g., H₂SO₄) vs. Weak (e.g., Acetic Acid) | Stronger acids increase reaction rate but may also catalyze side reactions if not controlled. | rsc.org |

| Catalyst Concentration | Low (0.1-1 mol%) vs. High (5-10 mol%) | Higher concentrations increase the rate but can lower purity by promoting isomerization and polymerization. | rsc.org |

| Temperature | Low vs. High | Higher temperatures increase reaction rate but significantly decrease purity due to thermal instability of the product. | rsc.org |

| Water Content | Stoichiometric vs. Large Excess | Large excess of water pushes the equilibrium towards the formation of cis-3-Hexenal, increasing the yield. | shu.edu |

A significant challenge in the production of cis-3-Hexenal is its propensity to undergo isomerization and polymerization, particularly under the acidic and thermal conditions required for deacetalization.

Isomerization: The cis configuration of the double bond in cis-3-Hexenal is thermodynamically less stable than the trans configuration. The acidic environment can facilitate the isomerization to the more stable trans-2-Hexenal (B146799). This occurs because the double bond is in conjugation with the carbonyl group in the trans-isomer, which provides additional stability.

Polymerization: Like many α,β-unsaturated aldehydes, cis-3-Hexenal and its isomers can undergo polymerization, leading to the formation of high-boiling point compounds and reducing the yield of the desired monomer. acs.org

To mitigate these issues, several strategies can be employed:

Mild Reaction Conditions: Using lower temperatures and a minimal effective concentration of a mild acid catalyst can help reduce the rate of undesired side reactions.

Controlled Distillation: Since cis-3-Hexenal is thermally sensitive, purification by distillation must be conducted under reduced pressure (vacuum) to lower the boiling point and minimize thermal stress.

Addition of Stabilizers: During workup and distillation, a weak base or stabilizer, such as triethanolamine (B1662121) or sodium carbonate, can be added. googleapis.comgoogle.com This neutralizes the residual acid catalyst and inhibits further acid-catalyzed isomerization or polymerization.

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in cis-3-Hexenal diethyl acetal is a site of reactivity, allowing for addition reactions. The acetal group is generally stable under the conditions used for these transformations and acts as a protecting group for the aldehyde functionality.

Catalytic hydrogenation can be used to saturate the C=C double bond of cis-3-Hexenal diethyl acetal to produce Hexanal diethyl acetal. This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst.

Reaction: The alkene moiety is reduced to an alkane. (Z)-CH₃CH₂CH=CHCH₂CH(OCH₂CH₃)₂ + H₂ --(Catalyst)--> CH₃CH₂CH₂CH₂CH₂CH(OCH₂CH₃)₂

Catalysts: Typical heterogeneous catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and rhodium or ruthenium-based catalysts. google.com The acetal group is inert under these neutral hydrogenation conditions.

Selectivity: The hydrogenation of a C=C bond is generally more facile and occurs under milder conditions than the reduction of an acetal. Therefore, selective saturation of the alkene without affecting the acetal is readily achievable. vanderbilt.edu

Isomerization: A potential side reaction during catalytic hydrogenation is the isomerization of the double bond. Some catalysts, particularly palladium, can promote the migration of the double bond along the carbon chain or cause cis-trans isomerization before hydrogenation occurs. liv.ac.uk The choice of catalyst and reaction conditions is therefore critical to ensure the desired product is obtained without isomeric impurities. For instance, ruthenium-based catalysts have been noted for their potential to induce isomerization in allylic systems. rsc.orgrsc.org

The electron-rich π-bond of the alkene moiety is susceptible to attack by electrophiles. The acetal group, being electron-withdrawing, has a minor deactivating effect on the double bond, but electrophilic addition reactions still proceed readily.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond results in a vicinal dihalide. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. umn.edu (Z)-CH₃CH₂CH=CHCH₂CH(OCH₂CH₃)₂ + Br₂ → CH₃CH₂CH(Br)CH(Br)CH₂CH(OCH₂CH₃)₂

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) proceeds via protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide ion. leah4sci.com According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable secondary carbocation. The halide then adds to the more substituted carbon. masterorganicchemistry.com (Z)-CH₃CH₂CH=CHCH₂CH(OCH₂CH₃)₂ + HBr → CH₃CH₂CH₂CH(Br)CH₂CH(OCH₂CH₃)₂ (major product)

Oxidative Transformations (e.g., electrochemical oxidation, furan (B31954) ring cleavage analogies)

While acetals are generally robust under many oxidative conditions, serving as effective protecting groups for aldehydes and ketones, their transformation under specific oxidative pressures, such as electrochemical methods, is an area of study. jove.com The reactivity of cis-3-Hexenal Diethyl Acetal in this context can be inferred from studies on related small molecules and analogous heterocyclic systems.

Electrochemical oxidation of aldehydes like acetaldehyde, the parent aldehyde of the acetal functional group, has been investigated on various electrode surfaces. nih.gov These studies indicate that the aldehyde can be oxidized to products such as acetic acid and carbon dioxide. researchgate.net For cis-3-Hexenal Diethyl Acetal, direct electrochemical oxidation would likely require initial hydrolysis to the parent aldehyde, as the acetal itself is more resistant to oxidation. However, under certain electrochemically assisted deprotection conditions, the acetal can be converted back to the carbonyl compound under neutral conditions, for instance, using lithium perchlorate (B79767) as both an electrolyte and an oxygen source. rsc.org

Analogies with furan ring cleavage can provide insight into potential oxidative pathways under harsh conditions. Oxidative ring-cleavage of furans is a significant transformation in organic synthesis, yielding 1,4-dicarbonyl compounds. organicreactions.org This process, which involves the breakdown of a stable oxygen-containing heterocycle, suggests that under sufficiently strong oxidative stress, the C-O bonds of the acetal in cis-3-Hexenal Diethyl Acetal could potentially undergo scission. Treatment of furans with reagents like sodium hypochlorite (B82951) or meta-chloroperbenzoic acid leads to ring opening. pharmaguideline.com While not a direct parallel, these reactions highlight the possibility of cleaving stable ether-like linkages under specific oxidative environments.

| Oxidizing Agent/Condition | Effect on Aldehyde | Effect on Acetal | Reference |

|---|---|---|---|

| Chromium-based reagents (e.g., PCC, PDC) | Oxidation to Carboxylic Acid | Generally Stable | jove.com |

| Manganese-based reagents (e.g., KMnO4) | Oxidation to Carboxylic Acid | Generally Stable | jove.com |

| Electrochemical Oxidation | Oxidation to Carboxylic Acid, CO2 | Stable, but can be cleaved under specific conditions | researchgate.netrsc.org |

| Ozonolysis (O3) | No reaction at carbonyl | Stable (alkene would react) | jove.com |

Nucleophilic Reactions at the Acetal Carbon

The carbon atom of the acetal group, while generally less electrophilic than a carbonyl carbon, can undergo nucleophilic attack, particularly when activated by a Lewis acid.

The addition of allylmetal reagents to acetals, promoted by Lewis acids, is a powerful method for carbon-carbon bond formation. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked by the allyl nucleophile. The stereochemical outcome of these reactions is a subject of detailed study, particularly with chiral acetals, where the existing stereocenters can direct the approach of the incoming nucleophile. illinois.edu

Studies on the mechanism of allylmetal-acetal additions have elucidated the factors controlling stereoselectivity. For instance, the reaction of allylsilanes with chiral dioxane acetals can exhibit mechanistic and stereochemical divergence depending on the specific nucleophile and reaction conditions. illinois.edu The geometry of the allylmetal reagent and the nature of the Lewis acid catalyst are crucial in determining the facial selectivity of the attack on the intermediate oxocarbenium ion, thereby controlling the stereochemistry of the newly formed chiral center. acs.org

| Factor | Influence on Stereoselectivity | Reference |

|---|---|---|

| Substrate | Chiral acetals (e.g., from chiral diols) can induce high diastereoselectivity. | illinois.edu |

| Lewis Acid | Coordinates to acetal oxygen, influences oxocarbenium ion geometry and stability. | illinois.edu |

| Allylmetal Reagent | Stereochemistry (E/Z) of the allylmetal can determine the syn/anti configuration of the product. | illinois.edu |

| Solvent | Can affect the aggregation state of the organometallic reagent and the stability of intermediates. | nih.gov |

Generally, acetals are inert towards strongly nucleophilic and basic reagents like Grignard reagents and organolithium compounds. oup.comlibretexts.orglibretexts.org This stability is the primary reason for their widespread use as protecting groups. libretexts.orglibretexts.org

However, under specific catalytic conditions, this inertness can be overcome. It has been demonstrated that acetals derived from α,β-unsaturated aldehydes can react with Grignard reagents in the presence of a titanium tetrachloride (TiCl₄) promoter. oup.comoup.com This reaction does not result in addition at the acetal carbon but rather a cross-coupling that yields allyl ethers in high yields. oup.comoup.com The mechanism likely involves the formation of a reactive intermediate through coordination of the Lewis acidic TiCl₄ to the acetal, facilitating the displacement of an alkoxy group by the alkyl group from the Grignard reagent. Although cis-3-Hexenal Diethyl Acetal is derived from a γ,δ-unsaturated aldehyde, analogous reactivity might be achievable under similar Lewis acidic conditions.

| Acetal Substrate | Conditions | Product Type | Reference |

|---|---|---|---|

| General Alkyl/Aryl Acetal | R-MgX, Ether | No Reaction | oup.comlibretexts.org |

| Acetal of α,β-Unsaturated Aldehyde | R-MgX, TiCl₄, THF | Allyl Ether (Cross-Coupling) | oup.com |

| Terminal Acetal-Substituted Alkyl Halide | Mg, Ether (Forms Grignard) | Acetal-substituted Grignard Reagent |

cis-3-Hexenal Diethyl Acetal as a Protecting Group in Organic Synthesis

The primary synthetic utility of the acetal functionality is as a protecting group for aldehydes and ketones. jove.comchemistrysteps.com The diethyl acetal of cis-3-hexenal effectively masks the reactivity of the aldehyde group, allowing for chemical transformations to be performed on other parts of a molecule. libretexts.orglibretexts.org

In a molecule containing multiple functional groups, such as an aldehyde and an ester, direct reaction with a nucleophile like a Grignard reagent would typically result in preferential attack at the more reactive aldehyde. libretexts.org By converting the aldehyde to cis-3-Hexenal Diethyl Acetal, its reactivity is suppressed. libretexts.orglibretexts.org This allows the Grignard reagent to react selectively with the ester. libretexts.orglibretexts.org Following the desired reaction, the acetal can be easily removed by acid-catalyzed hydrolysis, regenerating the original aldehyde functionality. jove.comchemistrysteps.com This strategy is fundamental in multi-step organic synthesis. libretexts.orglibretexts.org

The effectiveness of an acetal as a protecting group stems from its stability profile, which is orthogonal to that of many other functional groups. Acetals are highly stable in neutral to strongly basic environments. libretexts.orglibretexts.org They are unreactive towards a wide range of reagents, including:

Strong bases (e.g., hydroxides, alkoxides)

Nucleophiles (e.g., Grignard reagents, organolithiums, enolates) jove.com

Reducing agents (e.g., lithium aluminum hydride, sodium borohydride) jove.com

Many oxidizing agents jove.comchem-station.com

This robust nature allows for a broad spectrum of chemical reactions to be carried out in the presence of an acetal-protected aldehyde. The key element of orthogonality lies in its method of removal: acetals are readily cleaved under acidic conditions, often in the presence of water, which protonates the acetal oxygen and initiates hydrolysis back to the aldehyde and alcohol. wikipedia.org This acid-lability contrasts with the stability of other protecting groups, such as silyl (B83357) ethers (which are labile to fluoride) or benzyl (B1604629) ethers (removed by hydrogenolysis), allowing for selective deprotection strategies in complex syntheses. chem-station.com

| Reagent/Condition Class | Specific Example | Compatibility | Reference |

|---|---|---|---|

| Strong Bases | NaOH, t-BuOK | Stable | jove.com |

| Organometallics | CH₃MgBr, n-BuLi | Stable | libretexts.orglibretexts.org |

| Hydride Reductions | LiAlH₄, NaBH₄ | Stable | jove.comchemistrysteps.com |

| Catalytic Hydrogenation | H₂, Pd/C | Stable (alkene would be reduced) | chem-station.com |

| Oxidations | PCC, KMnO₄ | Stable | jove.comchem-station.com |

| Aqueous Acid | H₃O⁺ | Cleaved | jove.comchemistrysteps.com |

| Lewis Acids | TiCl₄, ZnBr₂ | Can be cleaved or activated | oup.comchem-station.com |

Stereochemical Control and Asymmetric Synthesis

Stereochemical control is a fundamental aspect of organic synthesis, aiming to selectively produce a single stereoisomer of a chiral molecule. wikipedia.org This is often achieved through asymmetric synthesis, which employs chiral auxiliaries, catalysts, or reagents to influence the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For a molecule like cis-3-hexenal diethyl acetal, which contains a prochiral center at the acetal carbon and a cis-configured double bond, several strategies for stereochemical control could theoretically be envisioned. However, specific applications to this compound are not documented in the reviewed literature.

Utilization of Chiral Acetals in Stereoselective Transformations

The formation of a chiral acetal by reacting an aldehyde with a chiral diol is a common strategy to introduce stereochemical control. wikipedia.org In the case of cis-3-hexenal, its reaction with a chiral diol would yield a chiral acetal. This chiral auxiliary could then direct subsequent reactions, such as additions to the double bond or transformations of the ethyl groups, to proceed with a preference for one diastereomer.

Despite the well-established principles of using chiral auxiliaries, a search of the chemical literature did not yield specific examples of chiral acetals derived from cis-3-hexenal being utilized in stereoselective transformations. Research in this area would be necessary to determine the efficacy of various chiral diols in inducing stereoselectivity in reactions involving the cis-3-hexenyl backbone.

Table 1: Hypothetical Chiral Diols for Acetal Formation with cis-3-Hexenal

| Chiral Diol | Potential Application in Stereoselective Reactions |

| (2R,3R)-2,3-Butanediol | Could direct facial selectivity in epoxidation or dihydroxylation of the double bond. |

| (R,R)-1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin) | The bulky phenyl groups could provide significant steric hindrance, leading to high diastereoselectivity in additions to the double bond. |

| (R)-1,1'-Bi-2-naphthol (BINOL) derived diols | Could be employed in Lewis acid-catalyzed reactions to control the approach of nucleophiles. |

This table is illustrative of the types of chiral diols that could theoretically be used. No specific research data for these applications with cis-3-hexenal diethyl acetal was found.

Diastereoselective Reduction and Rearrangement Reactions

The double bond in cis-3-hexenal diethyl acetal presents a target for diastereoselective reduction. If a chiral center were present elsewhere in the molecule, for instance, through the use of a chiral acetal as discussed above, the reduction of the double bond could favor the formation of one of two possible diastereomers. Common methods for stereoselective reduction include catalytic hydrogenation with chiral catalysts or directed reductions.

Similarly, rearrangement reactions, such as the Claisen rearrangement of a related vinyl ether derivative, could be subject to diastereoselective control. The geometry of the transition state, influenced by existing stereocenters, would determine the stereochemical outcome of the newly formed chiral centers.

A thorough literature search did not uncover any specific studies on the diastereoselective reduction or rearrangement reactions of cis-3-hexenal diethyl acetal. The potential for such transformations exists, but experimental data on diastereomeric ratios, reaction conditions, and catalyst systems are not available.

Table 2: Potential Diastereoselective Reactions of cis-3-Hexenal Diethyl Acetal Derivatives

| Reaction Type | Potential Chiral Influence | Expected Outcome |

| Catalytic Hydrogenation | Chiral phosphine (B1218219) ligands on a metal catalyst (e.g., Rh, Ru). | Formation of one diastereomer of 1,1-diethoxyhexane (B1583345) with a new stereocenter at C3. |

| Directed Reduction | A chiral auxiliary attached to the acetal. | Preferential delivery of hydride to one face of the double bond. |

| sigmaaldrich.comsigmaaldrich.com-Sigmatropic Rearrangement (e.g., Claisen) | A chiral substituent on the vinyl ether precursor. | Formation of a new stereocenter with a predictable configuration. |

This table presents hypothetical scenarios for diastereoselective reactions. No specific experimental results for cis-3-hexenal diethyl acetal were found in the scientific literature.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including cis-3-Hexenal (B147320) diethyl acetal (B89532). It provides precise information about the chemical environment of individual atoms, enabling confirmation of the molecular structure and stereochemistry.

Proton NMR (¹H NMR) is employed to identify the types and connectivity of hydrogen atoms within the cis-3-Hexenal diethyl acetal molecule. The spectrum would exhibit characteristic signals corresponding to the different proton environments: the ethyl group of the acetal, the protons adjacent to the double bond (vinylic protons), the methylene protons, and the terminal methyl group of the hexenyl chain.

Key expected signals for cis-3-Hexenal diethyl acetal would include:

Acetal Proton (CH(OEt)₂): A triplet, due to coupling with the adjacent methylene group.

Vinylic Protons (-CH=CH-): Complex multiplets in the characteristic alkene region, with a coupling constant indicative of the cis (Z) configuration.

Ethoxy Group Protons (-OCH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons.

Hexenyl Chain Protons: Distinct signals for the methylene and terminal methyl groups of the hexenyl backbone.

By integrating the signal areas, the ratio of protons can be confirmed, verifying the structure. In reaction monitoring, the disappearance of signals from the starting aldehyde (cis-3-Hexenal) and the appearance of the characteristic acetal proton and ethoxy group signals would signify the progression of the acetalization reaction.

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each unique carbon atom in cis-3-Hexenal diethyl acetal generates a distinct signal, allowing for a complete carbon count and identification of the functional groups.

The ¹³C NMR spectrum is expected to show distinct peaks for:

The acetal carbon.

The two olefinic carbons of the cis-double bond.

The carbons of the two equivalent ethoxy groups.

The remaining aliphatic carbons of the hexenyl chain.

The chemical shifts of the olefinic carbons help confirm the double bond's position, while the acetal carbon signal appears in a predictable downfield region, confirming the presence of this functional group.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. When combined with gas chromatography, it becomes an exceptionally effective method for separating and identifying components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for assessing the purity of cis-3-Hexenal diethyl acetal. In this technique, the sample is vaporized and passed through a chromatographic column, which separates compounds based on their volatility and interaction with the column's stationary phase. The separated components then enter the mass spectrometer for identification.

This method can effectively quantify the main compound and identify potential impurities or by-products. For instance, the presence of the trans-isomer, unreacted cis-3-Hexenal, or residual ethanol (B145695) from the synthesis can be detected. Commercial specifications for cis-3-Hexenal diethyl acetal often cite a purity of 97% or higher as determined by GC analysis. This high resolution makes GC-MS essential for quality control in production.

The mass spectrum of cis-3-Hexenal diethyl acetal provides a unique fragmentation pattern that serves as a molecular fingerprint. Under electron ionization (EI), the molecule fragments in a reproducible manner. The molecular ion peak [M]⁺, corresponding to the molecular weight of the compound (172.26 g/mol ), may be observed. nist.gov

The fragmentation pattern is characterized by the loss of specific neutral fragments from the parent ion. Key fragment ions observed in the mass spectrum of cis-3-Hexenal diethyl acetal help confirm its structure. A prominent fragmentation pathway for acetals is the cleavage of a C-O bond, leading to the loss of an ethoxy radical (-•OCH₂CH₃) to form a stable oxonium ion.

Table 1: Characteristic Mass Spectrometry Fragments for cis-3-Hexenal diethyl acetal

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion |

|---|---|

| 127 | [M - OCH₂CH₃]⁺ |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

| 75 | [HO=CH-OCH₂CH₃]⁺ |

| 55 | [C₄H₇]⁺ |

Data sourced from the NIST WebBook. nist.gov

The base peak, which is the most abundant ion, and other significant fragments provide conclusive evidence for the presence of the diethyl acetal group and the hexenyl chain. nist.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.

For cis-3-Hexenal diethyl acetal, the IR spectrum would display characteristic absorption bands that confirm its key structural features:

C=C Stretch: An absorption band around 1655 cm⁻¹ is indicative of the carbon-carbon double bond in the hexenyl chain.

C-H Stretch (alkene): A peak typically appearing just above 3000 cm⁻¹ corresponds to the C-H stretching of the vinylic hydrogens.

C-H Stretch (alkane): Strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the aliphatic parts of the molecule (ethyl and hexenyl groups).

C-O Stretch: A series of strong bands, typically in the 1050-1150 cm⁻¹ region, are characteristic of the C-O single bond stretching in the acetal group. These are often the most prominent signals in the fingerprint region.

While specific spectral data for cis-3-Hexenal diethyl acetal is not widely published, data from the closely related compound cis-3-hexenal-ethyl-cis-3-hexenyl acetal shows characteristic IR absorptions at 3010, 2964, 2933, 2875, 1657, and a strong series of bands between 1030-1120 cm⁻¹, consistent with the expected functional groups. google.com

Chromatographic Techniques

Chromatography is essential for both the analysis and purification of volatile flavor and fragrance compounds like cis-o-HEXENAL DIETHYLACETAL.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the gold standard for the analysis of volatile compounds nih.govd-nb.info. It is the primary technique used to determine the purity of this compound and to perform quantitative analysis. In documented syntheses, GC analysis has confirmed the purity of the resulting acetal compounds to be as high as 99% googleapis.com.

The method separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. For a volatile compound like this compound, a typical analysis would involve injecting a small sample into the instrument, where it is vaporized. An inert carrier gas, such as helium, transports the vapor through a capillary column (e.g., a DB-5MS or DB-WAX) nih.govfrontiersin.org. The temperature of the column is carefully controlled and programmed to increase over time, allowing for the separation of compounds with different volatilities. The relative concentration of the target compound is determined by comparing its peak area to the total area of all peaks in the chromatogram frontiersin.org.

Table 3: Typical Gas Chromatography (GC) Parameters for Volatile Acetal Analysis

| Parameter | Typical Setting | Purpose |

| Injection Temperature | 250 °C | Ensures complete and rapid vaporization of the sample frontiersin.org. |

| Column Type | DB-5MS or DB-WAX Capillary Column | Provides high-resolution separation of volatile compounds nih.govfrontiersin.org. |

| Carrier Gas | Helium | Inert gas to move the sample through the column frontiersin.org. |

| Flow Rate | 1 - 2 mL/min | Controls the speed of separation. |

| Oven Program | Initial temp 40-50°C, ramp 5-10°C/min to 250°C | Separates compounds based on boiling point frontiersin.org. |

| Detector | FID or Mass Spectrometry (MS) | For detection and quantification (FID) or identification (MS). |

While distillation is also a viable purification method for volatile liquids, column chromatography is a highly effective technique for the separation and purification of this compound at the laboratory scale rsc.org. This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.

For the purification of an acetal, silica gel is a common stationary phase. However, because silica is slightly acidic, it can potentially cause the degradation of acid-sensitive acetals chemicalforums.com. This can be mitigated by deactivating the silica, for example, by adding a small amount of a base like triethylamine to the eluting solvent mixture researchgate.netacs.org. The crude product is loaded onto the top of the column, and a solvent system (mobile phase), typically a mixture of non-polar and polar solvents like petroleum ether and ethyl acetate, is passed through the column rsc.orgacs.org. The less polar this compound will travel through the column faster than more polar impurities, allowing for its collection as a purified fraction.

Table 4: Typical Column Chromatography Setup for Acetal Purification

| Component | Description | Function |

| Stationary Phase | Silica Gel (150-200 mesh) acs.org | Adsorbs compounds from the mixture with varying affinities. |

| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate mixture rsc.orgacs.org | Carries the sample through the stationary phase. Polarity is adjusted for optimal separation. |

| Column | Glass column | Contains the stationary phase. |

| Collection | Test tubes or flasks | Used to collect separated fractions as they elute from the column. |

Theoretical and Computational Studies of Cis O Hexenal Diethyl Acetal Chemistry

Quantum Chemical Calculations on Acetal (B89532) Stability and Reactivity

Quantum chemical calculations serve as the foundation for understanding the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Ab Initio and Density Functional Theory (DFT) for Thermodynamic Properties

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the thermodynamic properties of molecules. fmach.itresearchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electron density of a system to determine its energy and other properties. acs.orgresearchgate.net

A computational study of cis-3-hexenal (B147320) diethyl acetal would typically begin with geometry optimization to find the lowest energy structure. Using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), one can calculate key thermodynamic parameters. researchgate.netfraunhofer.de These include the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°).

The reaction enthalpies for its formation (acetalization of cis-3-hexenal with ethanol) and decomposition (hydrolysis back to the aldehyde and alcohol) can be calculated by taking the difference between the computed enthalpies of the products and reactants. stackexchange.comnist.gov Equilibrium constants (Keq) for these reactions can then be derived from the calculated standard Gibbs free energy change (ΔG° = -RT ln Keq).

Table 1: Hypothetical Thermodynamic Data for cis-3-Hexenal Diethyl Acetal Formation Illustrative data based on typical computational outputs for acetalization reactions.

| Thermodynamic Property | Calculated Value (Illustrative) | Method/Basis Set |

|---|---|---|

| ΔHreaction (kcal/mol) | -5.2 | B3LYP/6-311+G(d,p) |

| ΔSreaction (cal/mol·K) | -25.8 | B3LYP/6-311+G(d,p) |

| ΔGreaction at 298 K (kcal/mol) | +2.5 | B3LYP/6-311+G(d,p) |

| Equilibrium Constant (Keq) at 298 K | 0.016 | Calculated from ΔG |

Conformational Analysis and Electronic Structure Investigations

The flexibility of the ethyl groups and the hexenyl chain in cis-3-hexenal diethyl acetal means it can exist in multiple conformations. A thorough conformational analysis is crucial for identifying the most stable (lowest energy) conformers that will be most populated at equilibrium. nih.govnih.gov This is typically done by systematically rotating the single bonds (dihedral angles) and performing geometry optimizations for each starting structure. researchgate.net

The resulting potential energy surface reveals the various energy minima (stable conformers) and the energy barriers separating them. The relative energies of these conformers are used to calculate their Boltzmann population distribution at a given temperature.

Mechanistic Insights from Computational Modeling

Computational modeling allows for the detailed exploration of reaction pathways, which is often difficult to achieve through experimental means alone.

Transition State Analysis of Acetalization and Hydrolysis Reactions

The formation and hydrolysis of acetals are acid-catalyzed reactions that proceed through several steps involving protonation, nucleophilic attack, and the loss of a leaving group. chemistrysteps.comyoutube.com The hydrolysis mechanism, for example, typically involves the protonation of one of the acetal oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion intermediate. nih.govresearchgate.net Subsequent nucleophilic attack by water and deprotonation yields the hemiacetal, which then undergoes a similar sequence to release the second alcohol molecule and form the final aldehyde. masterorganicchemistry.com

Transition State Theory (TST) is the framework used to understand the kinetics of these steps. wikipedia.org Computationally, this involves locating the transition state (TS) structure for each elementary step of the reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. sciencedaily.commit.eduims.ac.jp Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The energy difference between the reactants and the transition state gives the activation energy (Ea) or activation enthalpy (ΔH‡), which is the primary determinant of the reaction rate. nih.gov

Table 2: Illustrative Calculated Activation Energies for Acetal Hydrolysis Steps Hypothetical data for the acid-catalyzed hydrolysis of cis-3-Hexenal Diethyl Acetal.

| Reaction Step | Activation Enthalpy (ΔH‡) (kcal/mol) | Characterizing Imaginary Frequency (cm-1) |

|---|---|---|

| Protonation of Acetal Oxygen | Low Barrier | N/A (Proton transfer) |

| C-O Bond Cleavage (forming oxocarbenium ion) | 18.5 | -350 (C-O stretch) |

| Nucleophilic attack by H2O | 4.2 | -150 (C-O bond formation) |

| Hemiacetal C-O Bond Cleavage | 15.1 | -410 (C-O stretch) |

Investigation of Solvent Effects and Intermolecular Interactions

Reactions are rarely performed in the gas phase. The surrounding solvent can have a profound impact on reaction thermodynamics and kinetics. Computational models can account for these effects in two primary ways: implicit and explicit solvent models. ucsb.edufiveable.me

Implicit solvent models (also known as continuum models, like PCM or SMD) treat the solvent as a continuous medium with a specific dielectric constant. q-chem.comfaccts.de This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which are crucial for stabilizing charged intermediates like the oxocarbenium ion in acetal hydrolysis. nih.govwikipedia.orgnih.gov

Explicit solvent models involve including a number of individual solvent molecules in the calculation. nih.govarxiv.org While computationally more expensive, this method allows for the study of specific intermolecular interactions, such as hydrogen bonding between the acetal's oxygen atoms and protic solvent molecules (e.g., water or ethanol). ucsb.edu These specific interactions can play a key role in stabilizing transition states and intermediates, thereby altering reaction pathways and rates. ic.ac.uk

Structure-Reactivity Relationship Studies in Unsaturated Acetal Systems

The presence of the cis-alkene functionality in the C6 chain of cis-3-hexenal diethyl acetal introduces an additional layer of chemical interest. Computational studies can systematically explore structure-reactivity relationships by modifying the structure and observing the impact on calculated properties. nih.govacs.org For instance, one could investigate:

The effect of the double bond's position and stereochemistry (cis vs. trans) on the stability of the acetal group.

The electronic influence of the double bond on the charge distribution around the acetal carbon, potentially affecting its susceptibility to hydrolysis.

The potential for intramolecular interactions between the π-system of the double bond and the acetal group in certain conformations.

By comparing the computed properties of cis-3-hexenal diethyl acetal with those of related saturated and unsaturated acetals, a quantitative structure-activity relationship (QSAR) model could be developed. nih.govqsardb.org Such models correlate structural or electronic descriptors (e.g., partial charges, orbital energies, molecular shape) with reactivity, providing predictive power for designing similar molecules with desired stability or reactivity profiles. researchgate.netnih.gov

Cis O Hexenal Diethyl Acetal As a Key Synthetic Intermediate in Organic Synthesis

Precursor to cis-3-Hexenal (B147320)

The primary application of cis-3-hexenal diethyl acetal (B89532) is its function as a protected form of cis-3-hexenal. The acetal group masks the reactive aldehyde functionality, allowing for easier handling and purification. The desired cis-3-hexenal can then be regenerated through hydrolysis under acidic conditions.

Obtaining high-purity cis-3-hexenal from its diethyl acetal requires careful control of the deprotection (hydrolysis) and subsequent purification steps to prevent isomerization and other side reactions. A common method involves the hydrolysis of cis-3-hexenal diethyl acetal in the presence of an acid catalyst. google.com

However, cis-3-hexenal is known for its thermal instability, which can lead to isomerization to the more stable trans-2-hexenal (B146799) or the formation of high-boiling point byproducts during distillation. google.com To circumvent these issues, specialized distillation techniques are employed. One effective strategy is the addition of a high-boiling-point solvent (with a boiling point between 170 and 400 °C) to the mixture containing cis-3-hexenal and its isomers before distillation. This reduces the degree of association of cis-3-hexenal, thereby suppressing isomerization and the formation of high-boiling compounds. This method allows for the isolation of cis-3-hexenal with a purity of 98% or higher. google.com

The hydrolysis of cis-3-hexenal dialkyl acetals is typically carried out under acidic conditions using inorganic acids like hydrochloric acid, sulfuric acid, or phosphoric acid, or organic acids such as formic acid, acetic acid, oxalic acid, chloroacetic acid, or p-toluenesulfonic acid. google.com Acidic ion-exchange resins can also be utilized. google.com

| Parameter | Condition |

| Hydrolysis Catalyst | Inorganic or Organic Acids, Acidic Ion-Exchange Resins |

| Distillation Additive | High-boiling solvent (170-400 °C) |

| Achievable Purity | ≥ 98% |

Cis-3-hexenal, often referred to as "leaf aldehyde," is a key compound in the chemistry of "green notes," which are the characteristic scents of freshly cut grass and green leaves. acs.orgpellwall.com This potent aroma compound is widely used in the flavor and fragrance industry to impart fresh, green, and fruity notes to a variety of products. thegoodscentscompany.com Its intense aroma makes it a valuable ingredient in perfumes, food flavorings, and other consumer products. acs.org

The characteristic smell of freshly cut grass is primarily due to the release of hexenals and hexenols, which are produced when plant tissues are wounded. acs.org This is a defense mechanism for the plant, attracting enemies of herbivores. acs.org

In addition to its use in fragrances, cis-3-hexenal is a valuable starting material in the synthesis of other important "green note" compounds, such as cis-3-hexen-1-ol (B126655) (leaf alcohol) and its esters. wikipedia.orgmanekancor.com These derivatives also possess desirable green and fruity aromas and are used extensively in the flavor and fragrance industry. foreverest.net The biotechnological production of these C6-aldehydes is being explored to meet the high demand for natural flavorants and odorants. researchgate.net

Cis-3-hexenal is found naturally in a variety of plants, including ripe tomatoes, where it is a major volatile compound. wikipedia.org It is biosynthesized from linolenic acid through the action of lipoxygenase and hydroperoxide lyase enzymes. wikipedia.org

Building Block for Diverse Organic Molecules

Beyond its role as a precursor to cis-3-hexenal, the diethyl acetal itself serves as a versatile building block for the synthesis of a range of other organic compounds.

Cis-3-hexenal diethyl acetal can undergo transacetalization reactions to produce a variety of other acetals. This process involves reacting the diethyl acetal with a different alcohol in the presence of an acid catalyst. The equilibrium is typically driven forward by removing the ethanol (B145695) that is formed during the reaction. google.com

This method allows for the synthesis of novel cis-3-hexenal acetals with different alcohol moieties, leading to compounds with varying aroma profiles and physical properties. For example, the transacetalization of cis-3-hexenal diethyl acetal with cis-3-hexen-1-ol yields cis-3-hexenal di(cis-3-hexenyl) acetal, a compound with a mild and voluminous floral green fragrance. googleapis.com This process can be used to create a range of acetals that exhibit fresh and natural green notes. googleapis.com The reaction is typically carried out at temperatures between 0°C and 100°C. google.com

| Reactant | Product | Aroma Profile |

| cis-3-Hexenal diethyl acetal + cis-3-Hexen-1-ol | cis-3-Hexenal di(cis-3-hexenyl) acetal | Mild, voluminous floral green |

| cis-3-Hexenal diethyl acetal + Methyl alcohol | cis-3-Hexenal methyl cis-3-hexenyl acetal | Vegetable green |

| cis-3-Hexenal diethyl acetal + Propyl alcohol | cis-3-Hexenal propyl cis-3-hexenyl acetal | Vegetable green |

| cis-3-Hexenal diethyl acetal + Butyl alcohol | cis-3-Hexenal butyl cis-3-hexenyl acetal | Vegetable green |

While direct applications of cis-3-hexenal diethyl acetal in the asymmetric synthesis of specific chiral compounds like optically active diols or Solenopsin A are not extensively detailed in the provided search results, the broader field of asymmetric synthesis often utilizes chiral building blocks derived from readily available starting materials. The double bond in cis-3-hexenal diethyl acetal offers a site for various stereoselective transformations.

Asymmetric synthesis is a critical area of organic chemistry focused on the selective production of a single enantiomer of a chiral molecule. nih.govnih.gov This is particularly important in the pharmaceutical and agrochemical industries, where the biological activity of a molecule can be highly dependent on its stereochemistry. Organocatalysis is a powerful tool in asymmetric synthesis, employing small organic molecules to catalyze enantioselective reactions. nih.gov

The functional groups present in cis-3-hexenal diethyl acetal (an acetal and a cis-alkene) provide handles for a variety of synthetic manipulations that could be part of a larger asymmetric synthesis strategy. For instance, the double bond could be subjected to asymmetric dihydroxylation to produce chiral diols, or other asymmetric addition reactions.

The cis-alkene functionality within cis-3-hexenal diethyl acetal makes it a useful precursor for the synthesis of more complex unsaturated compounds. The double bond can participate in a variety of chemical reactions, allowing for chain elongation and the introduction of new functional groups.

For example, the aldehyde, once deprotected from the acetal, can undergo Wittig-type reactions or other olefination reactions to extend the carbon chain and introduce new double bonds. The existing double bond can also be manipulated through reactions such as epoxidation followed by ring-opening, or metathesis reactions to form larger, more complex unsaturated systems.

The synthesis of natural products and other complex organic molecules often relies on the strategic use of such building blocks containing specific stereochemistry and functionality. The "green note" C6-aldehydes and alcohols, derived from precursors like cis-3-hexenal diethyl acetal, are not only important for their aroma but also serve as starting points for the synthesis of more intricate structures. google.com

Potential as a Precursor in Medicinal Chemistry Scaffolds (general acetal applications)

The utility of acetals, including structures like cis-3-hexenal diethyl acetal, extends into the realm of medicinal chemistry, primarily through their application as protecting groups and as components of larger, biologically active molecules. nih.gov While direct applications of cis-3-hexenal diethyl acetal in drug scaffolds are not extensively documented, the general principles governing acetal chemistry highlight their potential.

Acetals are crucial in the synthesis of complex organic molecules, including pharmaceuticals, because they offer a reliable method for protecting aldehyde and ketone functionalities. chemistrysteps.comjove.com This protective role is essential when subsequent reactions involve strong bases, nucleophiles, or reducing agents that would otherwise react with the carbonyl group. libretexts.orglibretexts.org The stability of the acetal group under these conditions, coupled with its straightforward removal under mild acidic conditions, makes it an ideal protecting group. jove.com

For instance, in a hypothetical multi-step synthesis of a bioactive compound containing both an ester and an aldehyde, the aldehyde could be selectively protected as a diethyl acetal. This would allow for the selective reduction of the ester using a reagent like lithium aluminum hydride, which would otherwise also reduce the aldehyde. chemistrysteps.com Following the ester reduction, the acetal can be easily hydrolyzed to regenerate the aldehyde, yielding the desired bifunctional molecule.

Furthermore, the acetal moiety itself can be an integral part of a pharmacophore, the portion of a molecule that determines its biological activity. nih.gov A number of approved drugs contain acetal or ketal structures. acs.org The inclusion of an acetal can influence a molecule's polarity, solubility, and ability to cross biological membranes, thereby affecting its pharmacokinetic and pharmacodynamic properties.

The pH-sensitive nature of acetals has also been exploited in drug delivery systems. nih.gov Linkages based on acetals can be designed to be stable at physiological pH but hydrolyze in the more acidic environments of tumor tissues or within cellular compartments like endosomes and lysosomes. nih.gov This targeted release mechanism can enhance the efficacy of a drug while minimizing systemic side effects. The rate of hydrolysis can be tuned by modifying the chemical structure of the acetal, offering a versatile platform for controlled drug release. nih.gov

The table below summarizes the key applications of acetals in the context of medicinal chemistry.

| Application | Description | Key Advantages |

| Protecting Group | Temporarily masks a reactive carbonyl group (aldehyde or ketone) during a multi-step synthesis. | Stable to basic, nucleophilic, and reducing conditions; easily removed with mild acid. chemistrysteps.comjove.comlibretexts.org |

| Pharmacophore Component | The acetal functionality is a part of the biologically active portion of a drug molecule. | Can influence solubility, membrane permeability, and receptor binding. nih.gov |

| pH-Sensitive Linker | Used in drug delivery systems to trigger drug release in acidic environments. | Allows for targeted drug delivery to specific tissues or cellular compartments. nih.gov |

While the direct incorporation of cis-3-hexenal diethyl acetal into medicinal chemistry scaffolds is not a primary area of its application, the principles governing the use of acetals in drug design and synthesis underscore the potential for such structures to serve as valuable precursors and functional components in the development of new therapeutic agents.

Future Research Directions and Emerging Trends in Cis O Hexenal Diethyl Acetal Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional syntheses of cis-3-Hexenal (B147320) Diethyl Acetal (B89532) often rely on multi-step processes that may involve stoichiometric reagents and generate significant waste. The future of its production is geared towards greener and more atom-economical pathways.

A primary focus is the semi-hydrogenation of 3-hexyn-1-al diethyl acetal. Historically, this transformation has been achieved using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). libretexts.org While effective in achieving the desired cis-alkene geometry, the use of toxic lead presents significant environmental and safety concerns. Future research is intensely focused on developing lead-free, heterogeneous catalysts that can be easily recovered and reused. researchgate.netlivescience.io

Furthermore, the principles of green chemistry are being applied to the entire synthetic sequence. personalcaremagazine.com This includes:

Renewable Feedstocks: Exploring biosynthetic pathways to produce C6 building blocks from renewable resources, which can then be converted chemically to the target molecule. kaust.edu.sa

Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as supercritical carbon dioxide or bio-based solvents, particularly in extraction and purification steps. personalcaremagazine.com

Biocatalysis: Investigating the use of enzymes for specific transformations, which can offer high selectivity under mild conditions, reducing energy consumption and byproduct formation. researchgate.net

Advancements in Catalytic Systems for Enhanced Selectivity and Efficiency

Progress in catalysis is central to improving the synthesis of cis-3-Hexenal Diethyl Acetal. Research is advancing on two main fronts: the selective hydrogenation of the alkyne precursor and the efficient formation of the diethyl acetal.

For the crucial semi-hydrogenation step, research is moving beyond traditional poisoned catalysts. Modern approaches aim for high cis-selectivity by carefully designing the catalyst's active sites. organic-chemistry.org Single-atom alloy (SAA) catalysts, where individual atoms of one metal are dispersed on the surface of another (e.g., Cr in Cu), are emerging as a promising strategy. These systems can tune the binding strength of the substrate, favoring specific reaction pathways and enhancing selectivity for the desired unsaturated product. nih.gov

For the acetalization step, conventional methods often use homogeneous acid catalysts (e.g., p-toluenesulfonic acid), which can be difficult to remove from the product and can cause isomerization of the double bond. The trend is towards solid acid catalysts which are easily separable and reusable. researchgate.net

| Transformation Step | Traditional Catalysts | Emerging Catalytic Systems | Key Advantages of Emerging Systems |

|---|---|---|---|

| Alkyne Semi-hydrogenation | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | Lead-free Pd catalysts on various supports (e.g., polymers, silica), Single-Atom Alloy (SAA) catalysts | Avoids toxic lead, improved catalyst recovery and reusability, potential for higher selectivity. |

| Acetalization | Homogeneous acids (e.g., H₂SO₄, TsOH) | Solid acids (e.g., zeolites, acidic resins, metal-organic frameworks) | Facile separation, reusability, reduced waste, milder reaction conditions. |

Exploration of New Chemical Transformations Utilizing the cis-3-Hexenal Diethyl Acetal Scaffold

Beyond its direct use as a fragrance ingredient, the cis-3-Hexenal Diethyl Acetal structure represents a versatile C6 building block for synthesizing other valuable compounds. The acetal group serves as a robust protecting group for the aldehyde, allowing for selective chemical modifications at the cis-double bond.

Future research will likely explore a range of transformations that leverage this scaffold. While much of the existing research focuses on α,β-unsaturated acetals, the principles can be extended to the γ,δ-unsaturated system of cis-3-Hexenal Diethyl Acetal. ingentaconnect.comresearchgate.net Potential transformations include:

Cyclization Reactions: The double bond can participate in intramolecular cyclization reactions, catalyzed by Lewis acids, to form functionalized carbocycles, which could be novel fragrance compounds. rsc.orgresearchgate.net

Epoxidation and Ring-Opening: Selective epoxidation of the double bond followed by nucleophilic ring-opening can introduce new functional groups, leading to a diverse array of derivatives with potentially unique olfactory properties.

Metathesis Reactions: Cross-metathesis with other olefins could be used to elongate the carbon chain or introduce new functional moieties, expanding the library of accessible fragrance molecules.

Hydroformylation: The addition of a formyl group and hydrogen across the double bond could yield difunctionalized compounds useful as precursors for more complex structures.

| Reaction Type | Reagents/Catalysts | Potential Product Type | Application |

|---|---|---|---|

| Intramolecular Cyclization | Lewis Acids (e.g., Bi(OTf)₃, Fe(OTf)₃) | Substituted Cyclohexanes/Cyclopentanes | New woody or fruity fragrance compounds. |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxy-acetals | Intermediates for diols and amino alcohols. |

| Cross-Metathesis | Grubbs or Schrock catalysts | Chain-extended acetals | Synthesis of macrocyclic musks or other high-value fragrances. |

| Hydroformylation | Rhodium or Cobalt complexes | Dialdehydes (after deprotection) or derivatives | Versatile building blocks for complex molecule synthesis. |

Integration with Modern Synthetic Methodologies (e.g., flow chemistry, automated synthesis)

The fragrance industry is increasingly adopting modern synthetic technologies to improve safety, efficiency, and scalability. beilstein-journals.orgnih.gov Cis-3-Hexenal Diethyl Acetal synthesis is an ideal candidate for these methodologies.

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch manufacturing, especially for hydrogenation reactions. nih.govnih.gov Hydrogenations are often exothermic and involve flammable hydrogen gas, posing safety risks at large scales. uk-cpi.comresearchgate.net Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control and safe handling of pressurized gases. acs.org Key benefits include:

Enhanced Safety: Small reaction volumes minimize the risk associated with hazardous reagents and exothermic reactions.

Improved Control: Precise control over temperature, pressure, and residence time leads to higher selectivity and reproducibility. vapourtec.com

Scalability: Production can be scaled up by running the reactor for longer periods ("numbering-up") rather than redesigning large batch reactors. uk-cpi.com

Catalyst Reusability: Heterogeneous catalysts can be packed into a fixed-bed reactor, allowing the reaction mixture to flow through, simplifying product separation and enabling continuous reuse of the catalyst.

Automated Synthesis: While full-scale production benefits from flow chemistry, the initial stages of research and development can be accelerated using automated synthesis platforms. metoree.comsigmaaldrich.com These systems can perform numerous experiments in parallel, enabling rapid screening of catalysts, solvents, and reaction conditions to identify the optimal parameters for both the hydrogenation and acetalization steps. This high-throughput approach can significantly shorten the development timeline for novel and more efficient synthetic routes. nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.